molecular formula C10H20F3NO4 B604923 1,1,1-Trifluoroethyl-PEG4-amine CAS No. 1872433-72-1

1,1,1-Trifluoroethyl-PEG4-amine

Cat. No.: B604923
CAS No.: 1872433-72-1
M. Wt: 275.2682
InChI Key: JVFYELHCDPCZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoroethyl-PEG4-amine is a compound that features a polyethylene glycol (PEG) chain with four repeating ethylene glycol units, terminated with a trifluoroethyl group and an amine functional group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is primarily used as a PEG linker in various chemical and biological applications .

Mechanism of Action

Target of Action

1,1,1-Trifluoroethyl-PEG4-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound acts as a bridge in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The amine moiety in the compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows it to form covalent bonds with both the E3 ligase ligand and the target protein ligand, effectively bringing the two into close proximity. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By acting as a linker in PROTAC molecules, this compound facilitates the degradation of specific target proteins, thereby influencing the biochemical pathways in which these proteins are involved.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a PROTAC linker. The hydrophilic PEG chain in the compound increases its water solubility, which can enhance its bioavailability . .

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound enables their recognition and degradation by the proteasome. This can lead to a decrease in the levels of the target protein, influencing cellular processes in which the protein is involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine moiety, potentially influencing the compound’s ability to form bonds with the E3 ligase ligand and the target protein ligand . Additionally, the presence of other compounds that can react with the amine moiety might interfere with the compound’s role as a PROTAC linker .

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoroethyl-PEG4-amine plays a significant role in biochemical reactions. It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The amine group of this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Cellular Effects

In functional groups, this compound can be used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues . This modification can improve the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a PROTAC linker. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

The hydrophilic PEG chain of this compound increases the water solubility of the compound in aqueous media . This property can influence the temporal effects of this product in laboratory settings.

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system through its role as a PROTAC linker

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its properties as a PEG-based compound . The PEG chain improves the solubility, stability, and biocompatibility of drugs .

Preparation Methods

The synthesis of 1,1,1-Trifluoroethyl-PEG4-amine typically involves the reaction of PEG4 with trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

1,1,1-Trifluoroethyl-PEG4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, NHS esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically amide-linked compounds and hydrolyzed PEG derivatives .

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of various industrial chemicals and materials .

Comparison with Similar Compounds

1,1,1-Trifluoroethyl-PEG4-amine can be compared with other PEG-based linkers, such as:

    Methoxy-PEG4-amine: Similar in structure but with a methoxy group instead of a trifluoroethyl group.

    Carboxy-PEG4-amine: Contains a carboxyl group instead of a trifluoroethyl group.

    Hydroxy-PEG4-amine: Features a hydroxyl group in place of the trifluoroethyl group.

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical properties that can be advantageous in specific applications .

Properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYELHCDPCZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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